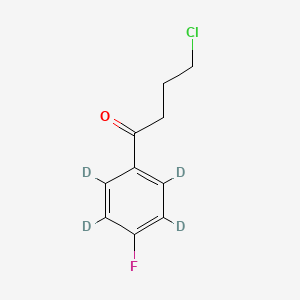
4-Chloro-4'-fluorobutyrophenone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone, a compound commonly used in organic synthesis and pharmaceutical research. The presence of deuterium atoms makes it particularly useful in various scientific studies, including those involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-Chloro-4’-fluorobutyrophenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.
科学的研究の応用
4-Chloro-4’-fluorobutyrophenone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in mechanistic studies. The compound can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural features and functional groups.
類似化合物との比較
Similar Compounds
4-Chloro-4’-fluorobutyrophenone: The non-deuterated parent compound.
4-Chloro-4’-hydroxybutyrophenone: A hydroxylated analogue.
4-Chloro-4’-methoxybutyrophenone: A methoxylated analogue.
Uniqueness
4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which enhance its utility in various analytical techniques. The deuterium labeling provides distinct advantages in mass spectrometry and NMR spectroscopy, allowing for precise quantification and structural elucidation of complex molecules.
特性
分子式 |
C10H10ClFO |
|---|---|
分子量 |
204.66 g/mol |
IUPAC名 |
4-chloro-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2/i3D,4D,5D,6D |
InChIキー |
HXAOUYGZEOZTJO-LNFUJOGGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCCl)[2H])[2H])F)[2H] |
正規SMILES |
C1=CC(=CC=C1C(=O)CCCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















